2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O3/c1-20-15(22)9-6-5-8(7-10(9)16(20)23)19-14(21)13-11(17)3-2-4-12(13)18/h2-7H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTECEYOSAKTIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Hydrolysis of 2,6-Difluorobenzonitrile
The industrial method described in CN101462980B involves:
- Reagents : 2,6-Difluorobenzonitrile (100 kg), sodium hydroxide (1–10 kg), hydrogen peroxide (200–300 kg).
- Procedure :
- 2,6-Difluorobenzonitrile is hydrolyzed in a reactor with NaOH and H₂O₂ at 20–50°C.
- Reaction progress is monitored until benzonitrile content falls below 0.5%.
- The product is washed with water and dried at 70–100°C, yielding ≥99% pure 2,6-difluorobenzamide.
Key Advantages : Scalability, minimal byproducts, and high yield.
Conversion to 2,6-Difluorobenzoyl Chloride
For amide coupling, the benzamide is activated as an acid chloride:
- Reagents : 2,6-Difluorobenzoic acid, thionyl chloride (SOCl₂).
- Procedure :
Synthesis of 2-Methyl-1,3-Dioxoisoindolin-5-Amine
Cyclization of 3-Aminophthalic Acid Derivatives
US20160297791A1 outlines a CDI-mediated cyclization strategy:
- Reagents : 3-Aminophthalic acid, CDI, substituted anilines.
- Procedure :
- 3-Aminophthalic acid reacts with CDI in acetonitrile (reflux, 3 hours) to form an activated intermediate.
- Cyclization with methylamine derivatives yields 5-amino-2-methylisoindoline-1,3-dione.
Optimization :
- Solvent : Acetonitrile > NMP > THF (yields: 85%, 78%, 70%).
- CDI Ratio : 1:1.2 (acid:CDI) maximizes yield.
Amide Coupling: Final Assembly
Schotten-Baumann Reaction
The benzoyl chloride and isoindolinone amine are coupled via nucleophilic acyl substitution:
- Reagents : 2,6-Difluorobenzoyl chloride, 5-amino-2-methylisoindolin-1,3-dione, triethylamine (TEA).
- Procedure :
Carbodiimide-Mediated Coupling
Alternative method using EDCl/HOBt:
- Reagents : 2,6-Difluorobenzoic acid, EDCl, HOBt, DMF.
- Procedure :
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.98–7.85 (m, 3H, Ar-H), 7.45 (t, J = 8.4 Hz, 2H, Ar-H), 3.12 (s, 3H, CH₃).
- ¹³C NMR : 165.2 (C=O), 158.1 (C-F), 134.5–112.7 (Ar-C).
- IR (KBr) : 1720 cm⁻¹ (C=O), 1665 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups .
Scientific Research Applications
2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural elements are compared below with similar derivatives:
Key Observations :
- The target compound shares the isoindolin-dione system with GNF-2-deg but lacks the dioxopiperidine and polyethylene glycol (PEG) linker, which are critical for proteolysis-targeting chimera (PROTAC) activity in GNF-2-deg .
- RO2959, while also a difluorobenzamide, incorporates a pyrazine-thiazole-dihydropyridine chain instead of isoindolin, enabling store-operated calcium entry (SOCE) inhibition .
- Flumetsulam, a pesticide, uses a triazolo-pyrimidine sulfonamide scaffold, highlighting how fluorinated benzamides diverge into agrochemical vs. biomedical applications .
Spectroscopic Data :
Note: The target compound’s spectral data is unavailable in the evidence, but fluorinated benzamides typically show distinct ¹⁹F NMR peaks between -100 to -130 ppm .
Biological Activity
2,6-Difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a synthetic compound notable for its unique structural features, including a difluorobenzamide moiety and an isoindoline-1,3-dione scaffold. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula for 2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is with a molecular weight of approximately 276.22 g/mol. The compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzamide ring, which may influence its biological activity and interaction with biomolecules.
Target Proteins
The primary target of this compound is cereblon (CRBN), a protein known to play a crucial role in various cellular processes, including protein degradation and immune response modulation. The compound acts as a modulator of CRBN activity, which may lead to significant cellular effects.
Biochemical Pathways
The interaction with CRBN and GSPT1 proteins indicates that the compound may affect multiple biochemical pathways. These include:
- Cell Cycle Regulation : Modulation of CRBN can influence cell cycle progression.
- Apoptosis : Potential induction of apoptosis in cancer cells through CRBN-mediated pathways.
- Gene Expression : Changes in gene expression profiles due to binding interactions with transcription factors.
In Vitro Studies
In laboratory settings, 2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide has shown promise in various assays:
- Cell Viability : Studies indicate that this compound does not exhibit cytotoxicity at concentrations below 20 µM in cell lines such as B16F10 (murine melanoma cells) .
- Tyrosinase Inhibition : Although specific studies on tyrosinase inhibition were not directly available for this compound, related isoindoline derivatives have demonstrated strong inhibitory effects on tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders .
In Vivo Studies
Animal model studies have indicated that the biological effects of this compound can vary significantly based on dosage. Higher doses may lead to more pronounced effects on tumor growth inhibition and immune modulation.
Case Studies
- Anti-Cancer Activity : In a study involving various cancer cell lines, compounds structurally similar to 2,6-difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide exhibited significant anti-proliferative effects. The mechanism was attributed to CRBN modulation leading to enhanced apoptosis rates.
- Inflammatory Response Modulation : Research has indicated that similar compounds can modulate inflammatory responses through their action on immune cells. This suggests potential therapeutic applications in autoimmune diseases .
Comparative Analysis
| Compound Name | Structure | Main Biological Activity | IC50 (µM) |
|---|---|---|---|
| 2,6-Difluoro-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide | Structure | CRBN Modulation | Not specified |
| Analog 1 (related structure) | Similar | Tyrosinase Inhibition | 3.82 |
| Analog 3 (related structure) | Similar | Tyrosinase Inhibition | 0.08 |
Q & A
Q. Key Considerations :
- Maintain inert atmosphere (N₂/Ar) during moisture-sensitive steps.
- Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
NMR Spectroscopy :
- ¹H NMR (DMSO-d₆): Expect aromatic proton signals at δ 7.3–8.1 ppm (split due to fluorine coupling), with NH protons near δ 10–12 ppm .
- ¹³C NMR : Fluorine-coupled carbons appear as doublets (e.g., C-F at δ 157–160 ppm) .
FT-IR : Confirm amide C=O stretches at ~1670 cm⁻¹ and isoindolinone C=O at ~1700 cm⁻¹ .
HRMS : Exact mass calculated for C₁₆H₁₁F₂N₂O₃: 329.0741 ([M+H]⁺). Use ESI+ mode for validation .
Q. Experimental Design :
- Use MTT assays for cytotoxicity profiling.
- Validate target engagement via Western blot (e.g., reduced phosphorylated ERK in B-RafV600E models) .
Advanced: How is X-ray crystallography applied to resolve its molecular structure?
Q. Methodological Answer :
Crystallization : Grow single crystals via vapor diffusion (e.g., chloroform/methanol 1:1) .
Data Collection : Use a Bruker D8 diffractometer with MoKα radiation (λ = 0.71073 Å). Collect ω and φ scans at 100 K .
Structure Refinement : Process data with SHELXL (via Olex2 interface). Key parameters:
Q. Methodological Answer :
- Electronic effects : Fluorine’s electronegativity enhances amide resonance, stabilizing the bioactive conformation .
- Metabolic stability : C-F bonds resist oxidative degradation, improving pharmacokinetic profiles (t₁/₂ > 6 hrs in murine models) .
- Synthetic challenges : Fluorine-directed ortho-metalation enables regioselective functionalization .
Q. Experimental Validation :
Advanced: How to design structure-activity relationship (SAR) studies?
Q. Methodological Answer :
Substituent variation : Synthesize analogs with:
- Halogen replacements (e.g., Cl, Br at 2,6-positions).
- Modified isoindolinone rings (e.g., 4-methyl substitution) .
In vitro testing :
- Kinase inhibition: Use ADP-Glo™ assays for B-RafV600E.
- Cytotoxicity: Screen against NCI-60 cancer cell panel .
Data analysis : Apply QSAR models (e.g., CoMFA) to correlate substituent properties (Hammett σ) with activity .
Advanced: What methodologies identify molecular targets and interaction mechanisms?
Q. Methodological Answer :
Biochemical assays :
- Surface plasmon resonance (SPR) for binding kinetics (KD determination).
- Thermal shift assays (TSA) to monitor target protein stabilization .
Computational docking : Use AutoDock Vina with cryo-EM structures (e.g., CRAC channel Orai1 subunit) .
Cellular pathway analysis : RNA-seq to track downstream gene expression (e.g., NFAT translocation in T-cells) .
Key Reference : CRAC channel inhibition reduces IL-2 production (EC₅₀ = 50 nM) in primary human T-cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
